Oxcarbazepine
Overview
Description
Oxcarbazepine is a medication primarily used to treat epilepsy. It is a structural derivative of carbamazepine and is known for its anticonvulsant properties. This compound is marketed under various brand names, including Trileptal and Oxtellar XR. It is used to manage partial-onset seizures in both adults and children .
Mechanism of Action
Target of Action
Oxcarbazepine primarily targets the voltage-gated sodium channels in the brain . These channels play a crucial role in the propagation of action potentials along neurons .
Mode of Action
This compound and its active metabolite, 10-monohydroxy derivative (MHD), exert their anti-epileptic effects by blocking these voltage-sensitive sodium channels . This blockade stabilizes the hyperexcited neuronal membranes, inhibits repetitive neuronal firing, and decreases the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the modulation of voltage-gated sodium channels . By blocking these channels, this compound inhibits the excessive neuronal activity that characterizes seizure conditions . This results in the stabilization of hyperexcited neural membranes and the suppression of repetitive neuronal firing .
Pharmacokinetics
This compound is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, MHD . This step is mediated by cytosolic arylketone reductases . MHD is then eliminated by conjugation with glucuronic acid . The bioavailability of this compound is over 95%, and its elimination half-life in healthy adults is between 1 and 5 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stabilization of hyperexcited neuronal membranes and the inhibition of repetitive neuronal firing . This results in a decrease in the propagation of synaptic impulses, thereby preventing the spread of seizures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the action of this compound due to potential drug-drug interactions . Furthermore, individual patient characteristics, such as age, liver function, and renal function, can also influence the pharmacokinetics and pharmacodynamics of this compound .
Biochemical Analysis
Biochemical Properties
Oxcarbazepine exerts its effects by interacting with various biomolecules in the body. The primary biochemical property of this compound is its ability to inhibit voltage-gated sodium channels, which are essential for the propagation of action potentials in neurons. By blocking these channels, this compound reduces the abnormal electrical activity in the brain that leads to seizures . Additionally, this compound undergoes rapid and extensive metabolism to its active metabolite, 10-hydroxycarbazepine, through the action of cytosolic arylketone reductase .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In neurons, this compound inhibits the excessive firing of action potentials by blocking voltage-gated sodium channels. This action stabilizes hyperexcited neural membranes and reduces the frequency of seizures . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the release of neurotransmitters, thereby affecting synaptic transmission and neuronal communication .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with voltage-gated sodium channels. By binding to these channels, this compound prevents the influx of sodium ions, which is necessary for the initiation and propagation of action potentials in neurons . This blockade of sodium channels reduces neuronal excitability and prevents the spread of abnormal electrical activity in the brain. Additionally, this compound’s active metabolite, 10-hydroxycarbazepine, contributes to its anticonvulsant effects by further inhibiting sodium channels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is rapidly absorbed and metabolized to 10-hydroxycarbazepine, which has a longer half-life and provides sustained anticonvulsant effects . Studies have shown that this compound maintains its efficacy over extended periods, with minimal degradation . Long-term treatment with this compound has been associated with stable seizure control and minimal adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces seizure frequency without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including sedation, ataxia, and hepatotoxicity . Animal studies have also shown that chronic administration of this compound can result in the development of tolerance, necessitating dose adjustments to maintain its anticonvulsant efficacy .
Metabolic Pathways
This compound is primarily metabolized in the liver through the action of cytosolic arylketone reductase, which converts it to its active metabolite, 10-hydroxycarbazepine . This metabolite is further metabolized through glucuronidation and hydroxylation pathways . The metabolic pathways of this compound are distinct from those of carbamazepine, resulting in reduced drug-drug interactions and a more favorable safety profile .
Transport and Distribution
After oral administration, this compound is rapidly absorbed and distributed throughout the body . Its active metabolite, 10-hydroxycarbazepine, has a volume of distribution of 0.75 L/kg and is extensively bound to plasma proteins . This compound and its metabolites are primarily excreted through the kidneys . The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
This compound and its active metabolite, 10-hydroxycarbazepine, are localized within the cytosol of cells . The subcellular localization of this compound is crucial for its activity, as it allows the compound to interact with voltage-gated sodium channels and exert its anticonvulsant effects . The targeting of this compound to specific cellular compartments is facilitated by its chemical structure and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxcarbazepine is synthesized from carbamazepine through a chemical reaction that involves the oxidation of the carbamazepine molecule. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions include controlled temperature and pH to ensure the selective oxidation of the carbamazepine to this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation reactions using similar oxidizing agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: Oxcarbazepine undergoes various chemical reactions, including:
Oxidation: Conversion of this compound to its active metabolite, 10,11-dihydro-10-hydroxycarbamazepine (MHD).
Reduction: Reduction reactions can revert this compound to its precursor forms.
Substitution: Substitution reactions can occur at the amide or aromatic positions
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products:
10,11-Dihydro-10-hydroxycarbamazepine (MHD): The primary active metabolite.
Various substituted derivatives: Depending on the reagents used in substitution reactions
Scientific Research Applications
Oxcarbazepine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on neuronal activity and neurotransmitter release.
Medicine: Extensively studied for its anticonvulsant properties and potential use in treating bipolar disorder.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems .
Comparison with Similar Compounds
Carbamazepine: The parent compound from which oxcarbazepine is derived.
Eslicarbazepine: Another derivative with similar anticonvulsant properties.
Lamotrigine: An anticonvulsant with a different chemical structure but similar therapeutic uses .
Comparison:
This compound vs. Carbamazepine: this compound has a better side effect profile and fewer drug interactions compared to carbamazepine.
This compound vs. Eslicarbazepine: Both have similar mechanisms of action, but eslicarbazepine is marketed as a prodrug with potentially improved pharmacokinetics.
This compound vs. Lamotrigine: While both are used to treat epilepsy, lamotrigine is also used for bipolar disorder and has a different mechanism of action involving the inhibition of glutamate release.
This compound stands out due to its reduced propensity for drug-drug interactions and its effectiveness in managing partial-onset seizures with a relatively favorable side effect profile .
Properties
IUPAC Name |
5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRLABGOLIVAIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045703 | |
Record name | Oxcarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxcarbazepine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014914 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Slightly soluble in chloroform, dichloromethane, acetone, and methanol and practically insoluble in ethanol, ether, and water., 1.60e-01 g/L | |
Record name | OXCARBAZEPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7524 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oxcarbazepine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014914 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
The exact mechanism through which oxcarbazepine and its active metaoblite, MHD, exert their anti-epileptic effects is unclear, but is thought to primarily involve the blockade of voltage-gated sodium channels. The opening and closing of sodium channels allows for the propagation of action potentials along neurons - in epilepsy, these action potentials can occur in excess of that required for normal function, and the repetitive and pathological firing of these action potentials leads to seizure activity. Both oxcarbazepine and MHD are thought to inhibit seizure activity by binding to the inactive state of voltage-gated sodium channels, thus prolonging the period in which the receptor is unavailable for action potential propagation. This helps to stabilize hyperexcited neuronal membranes, inhibit repetitive neuron firing, and prevent the spread of seizure activity within the CNS without affecting normal neuronal transmission. Increased potassium conductance and modulation of voltage-activated calcium channels is also thought to play a role in the anti-seizure activity of oxcarbazepine. Inhibition of glutamatergic activity was thought to contribute to oxcarbazepine's activity, but this effect could not be replicated _in vivo_., The pharmacological activity of Trileptal (oxcarbazepine) is primarily exerted through the 10-monohydroxy metabolite (MHD) of oxcarbazepine. The precise mechanism by which oxcarbazepine and MHD exert their antiseizure effect is unknown; however, in vitro electrophysiological studies indicate that they produce blockade of voltage-sensitive sodium channels, resulting in stabilization of hyperexcited neural membranes, inhibition of repetitive neuronal firing, and diminution of propagation of synaptic impulses. These actions are thought to be important in the prevention of seizure spread in the intact brain. In addition, increased potassium conductance and modulation of high-voltage activated calcium channels may contribute to the anticonvulsant effects of the drug. No significant interactions of oxcarbazepine or MHD with brain neurotransmitter or modulator receptor sites have been demonstrated. | |
Record name | Oxcarbazepine | |
Source | DrugBank | |
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Color/Form |
Crystals from ethanol, White to faintly orange crystalline powder | |
CAS No. |
28721-07-5 | |
Record name | Oxcarbazepine | |
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Record name | Oxcarbazepine | |
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Record name | Oxcarbazepine | |
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Melting Point |
215-216 °C, 215.5 °C | |
Record name | OXCARBAZEPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7524 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oxcarbazepine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014914 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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